molecular formula C18H20N4O4 B10924236 Methyl 5-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-YL)-1-methyl-1H-pyrazole-4-carboxylate

Methyl 5-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-YL)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B10924236
M. Wt: 356.4 g/mol
InChI Key: DNILTHRZAXEERC-UHFFFAOYSA-N
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Description

Methyl 5-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-YL)-1-methyl-1H-pyrazole-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-YL)-1-methyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the chromen-4-yl core, followed by further functionalization to introduce the pyrazole and ester groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, employing green chemistry principles where possible.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-YL)-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities. Substitution reactions can introduce a wide range of new groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 5-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-YL)-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 5-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-YL)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in the observed biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)benzoate
  • 5-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2,4-dimethylbenzyl acetate

Uniqueness

Compared to similar compounds, Methyl 5-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-YL)-1-methyl-1H-pyrazole-4-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 5-(2-amino-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromen-4-yl)-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C18H20N4O4/c1-18(2)5-11(23)14-12(6-18)26-16(20)9(7-19)13(14)15-10(17(24)25-4)8-21-22(15)3/h8,13H,5-6,20H2,1-4H3

InChI Key

DNILTHRZAXEERC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=C(C=NN3C)C(=O)OC)C(=O)C1)C

Origin of Product

United States

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